5-Thio-D-Glukose-6-phosphat-Diammoniumsalz

Übersicht

Beschreibung

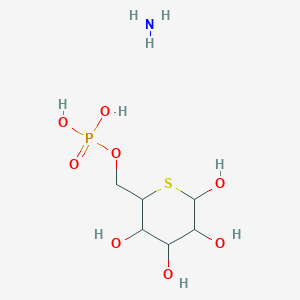

5-Thio-D-glucose 6-phosphate diammonium salt: is a chemical compound with the molecular formula C6H13O8PS · (NH3)2 and a molecular weight of 310.26 g/mol . It is a derivative of glucose, where the oxygen atom at the 5th position is replaced by a sulfur atom. This compound is known for its role as a competitive inhibitor of myo-inositol 1-phosphate synthetase .

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Thio-D-glucose 6-phosphate diammonium salt is used as a substrate in enzymatic studies to investigate the activity of glucose-6-phosphatase and related enzymes .

Biology: In biological research, this compound is utilized to study metabolic pathways involving glucose derivatives and their role in cellular processes .

Medicine: The compound’s inhibitory effect on myo-inositol 1-phosphate synthetase makes it a valuable tool in studying diseases related to inositol metabolism .

Wirkmechanismus

Target of Action

The primary target of 5-Thio-D-glucose 6-phosphate diammonium salt is myo-inositol 1-phosphate synthetase . This enzyme plays a crucial role in the biosynthesis of inositol, a compound involved in various biological processes including cell signaling, growth, and survival.

Mode of Action

5-Thio-D-glucose 6-phosphate diammonium salt acts as a competitive inhibitor of myo-inositol 1-phosphate synthetase . This means that it competes with the natural substrate of the enzyme for the active site, thereby reducing the enzyme’s activity.

Biochemical Pathways

By inhibiting myo-inositol 1-phosphate synthetase, 5-Thio-D-glucose 6-phosphate diammonium salt disrupts the inositol phosphate metabolism pathway . This can lead to downstream effects such as altered cell signaling and potentially impact various physiological processes.

Result of Action

The inhibition of myo-inositol 1-phosphate synthetase by 5-Thio-D-glucose 6-phosphate diammonium salt can lead to a decrease in the production of inositol and its derivatives . This can affect various cellular processes, including signal transduction, cell growth, and survival.

Biochemische Analyse

Biochemical Properties

5-Thio-D-glucose 6-phosphate diammonium salt plays a significant role in biochemical reactions, particularly as a competitive inhibitor of myo-inositol 1-phosphate synthetase . This enzyme is crucial in the biosynthesis of inositol, a molecule involved in various cellular processes, including signal transduction and membrane biogenesis. By inhibiting myo-inositol 1-phosphate synthetase, 5-Thio-D-glucose 6-phosphate diammonium salt can modulate the levels of inositol and its derivatives, thereby influencing numerous biochemical pathways.

Cellular Effects

The effects of 5-Thio-D-glucose 6-phosphate diammonium salt on cells are multifaceted. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting myo-inositol 1-phosphate synthetase, 5-Thio-D-glucose 6-phosphate diammonium salt can affect the production of inositol phosphates, which are key signaling molecules involved in various cellular processes . Additionally, changes in inositol levels can impact membrane biogenesis and other metabolic pathways, leading to alterations in cellular function.

Molecular Mechanism

At the molecular level, 5-Thio-D-glucose 6-phosphate diammonium salt exerts its effects primarily through enzyme inhibition. By competitively inhibiting myo-inositol 1-phosphate synthetase, this compound prevents the conversion of glucose 6-phosphate to inositol 1-phosphate . This inhibition disrupts the biosynthesis of inositol and its derivatives, leading to downstream effects on various biochemical pathways. Additionally, 5-Thio-D-glucose 6-phosphate diammonium salt may interact with other biomolecules, further modulating cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Thio-D-glucose 6-phosphate diammonium salt can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Thio-D-glucose 6-phosphate diammonium salt is relatively stable when stored at -20°C . Its stability in biological systems may vary, and degradation products could potentially impact its efficacy and safety. Long-term exposure to 5-Thio-D-glucose 6-phosphate diammonium salt in in vitro or in vivo studies may reveal additional effects on cellular function and metabolism.

Dosage Effects in Animal Models

The effects of 5-Thio-D-glucose 6-phosphate diammonium salt in animal models can vary with different dosages. At lower doses, the compound may effectively inhibit myo-inositol 1-phosphate synthetase without causing significant adverse effects. At higher doses, 5-Thio-D-glucose 6-phosphate diammonium salt may exhibit toxic or adverse effects, potentially disrupting other metabolic pathways and causing cellular damage . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research.

Metabolic Pathways

5-Thio-D-glucose 6-phosphate diammonium salt is involved in several metabolic pathways, primarily through its interaction with myo-inositol 1-phosphate synthetase. By inhibiting this enzyme, the compound affects the biosynthesis of inositol and its derivatives, which are involved in various cellular processes, including signal transduction, membrane biogenesis, and energy metabolism . Additionally, 5-Thio-D-glucose 6-phosphate diammonium salt may influence other metabolic pathways by modulating the levels of glucose 6-phosphate and its derivatives.

Transport and Distribution

The transport and distribution of 5-Thio-D-glucose 6-phosphate diammonium salt within cells and tissues are influenced by its chemical properties. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, 5-Thio-D-glucose 6-phosphate diammonium salt may localize to specific compartments or organelles, where it can exert its biochemical effects. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its cellular and molecular functions.

Subcellular Localization

The subcellular localization of 5-Thio-D-glucose 6-phosphate diammonium salt can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 5-Thio-D-glucose 6-phosphate diammonium salt may localize to the cytoplasm, where it can interact with myo-inositol 1-phosphate synthetase and other biomolecules. Additionally, its localization to other organelles, such as the endoplasmic reticulum or mitochondria, may influence its effects on cellular metabolism and function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Thio-D-glucose 6-phosphate diammonium salt typically involves the thiolation of D-glucose 6-phosphate. The reaction conditions often require the use of thiolating agents such as hydrogen sulfide or thiourea under controlled pH and temperature conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process would likely involve large-scale thiolation reactions followed by purification steps such as crystallization or chromatography to obtain the diammonium salt form .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 5-Thio-D-glucose 6-phosphate can undergo oxidation reactions where the sulfur atom is oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfur atom back to its original state or further reduce it to form thiols.

Substitution: The compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Compounds with different functional groups replacing the sulfur atom.

Vergleich Mit ähnlichen Verbindungen

- D-Glucose 6-phosphate dipotassium salt hydrate

- D-Glucose 6-phosphate disodium salt hydrate

- α-D-Glucose 1,6-bisphosphate tetra (cyclohexylammonium) salt hydrate

- α-D-Glucose 1-phosphate dipotassium salt hydrate

- 1-Thio-β-D-glucose tetraacetate

- D-Glucose, ethylenedithioacetal

Comparison: 5-Thio-D-glucose 6-phosphate diammonium salt is unique due to the presence of a sulfur atom at the 5th position, which imparts distinct chemical and biological properties compared to its oxygen-containing counterparts. This structural difference allows it to act as a specific inhibitor of myo-inositol 1-phosphate synthetase, a feature not shared by the other glucose derivatives .

Eigenschaften

IUPAC Name |

azane;(3,4,5,6-tetrahydroxythian-2-yl)methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O8PS.H3N/c7-3-2(1-14-15(11,12)13)16-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYZTTZIXXEIJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(S1)O)O)O)O)OP(=O)(O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16NO8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585281 | |

| Record name | 6-O-Phosphono-5-thiohexopyranose--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108391-99-7 | |

| Record name | 6-O-Phosphono-5-thiohexopyranose--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,11-Dithia[3.3]paracyclophane](/img/structure/B1340461.png)

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1340488.png)